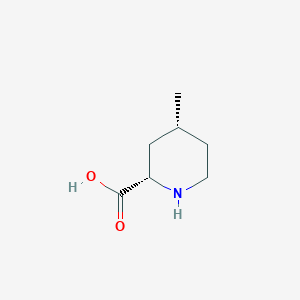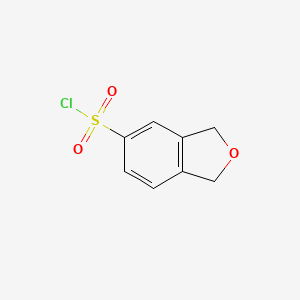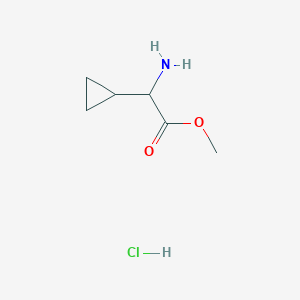
(2S,4R)-4-Methyl-pipecolinic acid
Vue d'ensemble
Description
“(2S,4R)-4-Methyl-pipecolinic acid” is a compound that falls under the category of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .
Synthesis Analysis
A stereoselective synthesis of (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been reported . The synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .
Molecular Structure Analysis
The molecular formula of “(2S,4R)-4-Methyl-pipecolinic acid” is C5H10ClNO3 . The InChI representation of the molecule is InChI=1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 .
Chemical Reactions Analysis
The compound has been used in various highly diastereoselective and enantioselective four-component reactions (containing alcohols, diazoesters, enamines/indoles and aldehydes) which involve the coupling of in situ generated intermediates .
Physical And Chemical Properties Analysis
The molecular weight of “(2S,4R)-4-Methyl-pipecolinic acid” is 167.59 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count .
Applications De Recherche Scientifique
Synthesis and Catalysis
(2S,4R)-4-Methyl-pipecolinic acid derivatives have been synthesized and used in various catalytic processes. For instance, [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, based on l-pipecolinic acid, was used in the catalytic addition of diethylzinc to benzaldehyde, demonstrating unique stereocontrol behavior (Alvarez-Ibarra et al., 2010). Similarly, l-pipecolinic acid-derived formamides have been developed as Lewis basic organocatalysts for the enantioselective reduction of N-aryl imines, showing high efficiency and selectivity (Wang et al., 2006).
Organic Synthesis and Pharmaceutical Applications
The compound has also been utilized in organic synthesis. For example, an efficient stereoselective synthesis of fully protected (2S,4R)-4-methylpipecolic acid has been developed, useful in pharmaceutical applications (Hung et al., 2010). Moreover, (2S,4R)-4-hydroxypipecolic acid and other derivatives have been synthesized for use in the development of bioactive molecules (Agami et al., 2001).
NMR Solvating Agents
(2S,4R)-4-Methyl-pipecolinic acid derivatives have also been explored as chiral NMR solvating agents. A study demonstrated the use of a sulfonated calix[4]resorcinarene containing l-pipecolinic acid groups as a water-soluble chiral NMR solvating agent, offering effective enantiomeric discrimination (Pham & Wenzel, 2012).
Orientations Futures
Propriétés
IUPAC Name |
(2S,4R)-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Methyl-pipecolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)


![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)




![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)

